molecular formula C9H11N3 B1626943 2-ethyl-1H-benzimidazol-1-amine CAS No. 90559-02-7

2-ethyl-1H-benzimidazol-1-amine

Cat. No. B1626943
CAS RN: 90559-02-7
M. Wt: 161.2 g/mol
InChI Key: VWPNQCVQJGAFFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-ethyl-1H-benzimidazol-1-amine consists of a benzene ring fused with an imidazole ring. The compound contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms. The 3D structure of the molecule can be visualized using software tools such as Java or Javascript .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic addition to protonated carboxylic acids. The formation of C-N bonds occurs via an aromatic aldehyde and o-phenylenediamine. The reactions are accelerated in electrostatically charged microdroplets, and no additional acid, base, or catalyst is required .

Scientific Research Applications

Biological Activity and Synthetic Applications

Synthetic derivatives of 2-ethyl benzimidazole have been created to investigate their biological activities. For instance, derivatives synthesized through the condensation with substituted primary and secondary amines demonstrated significant anti-inflammatory and analgesic responses, underscoring their potential in medicinal chemistry (Mariappan et al., 2011). Another study explored the synthesis of new biologically active derivatives containing benzimidazole and imidazoline moieties, which exhibited promising antibacterial and entomological activities (Chaudhary et al., 2011).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their role as corrosion inhibitors. A notable study found that novel benzimidazole derivatives effectively inhibited corrosion of mild steel in acidic media, highlighting the significance of the benzimidazole structure in creating effective corrosion inhibitors (Tang et al., 2013).

Catalysis and Organic Synthesis

The application of benzimidazole derivatives in catalysis and organic synthesis is another area of interest. For example, bis(benzimidazolyl)amine chromium complexes were investigated for ethylene oligomerization, revealing an unprecedented distribution of 1-olefin products, which could influence industrial polymer production processes (Tomov et al., 2006). Moreover, a biomimetic approach for the oxidative cyclocondensation of primary amines with o-aminoanilines to produce 1,2-disubstituted benzimidazoles showcased an efficient and environmentally friendly synthetic route (Nguyen & Largeron, 2016).

Material Science

In material science, benzimidazole derivatives have been studied for their potential in improving the properties of industrial materials. One study detailed the use of benzimidazole derivatives as efficient inhibitors for the corrosion of carbon steel in acid media, emphasizing their protective capabilities and potential for application in material preservation and maintenance (Cruz et al., 2004).

Future Directions

Research on benzimidazole derivatives continues to explore their diverse pharmacological activities. Future studies may focus on optimizing synthetic routes, improving bioavailability, and investigating novel applications . Additionally, exploring the potential of these compounds in drug development remains an exciting avenue for future research.

properties

IUPAC Name

2-ethylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNQCVQJGAFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585366
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H-benzimidazol-1-amine

CAS RN

90559-02-7
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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